Sodium 1-butyl-5-ethyl-5-isopentylbarbiturate
Description
Properties
CAS No. |
64058-20-4 |
|---|---|
Molecular Formula |
C15H25N2NaO3 |
Molecular Weight |
304.36 g/mol |
IUPAC Name |
sodium;1-butyl-5-ethyl-5-(3-methylbutyl)-4,6-dioxopyrimidin-2-olate |
InChI |
InChI=1S/C15H26N2O3.Na/c1-5-7-10-17-13(19)15(6-2,9-8-11(3)4)12(18)16-14(17)20;/h11H,5-10H2,1-4H3,(H,16,18,20);/q;+1/p-1 |
InChI Key |
MJODPLQTHSBELW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCN1C(=O)C(C(=O)N=C1[O-])(CC)CCC(C)C.[Na+] |
Origin of Product |
United States |
Preparation Methods
Stepwise Preparation (Adapted from Luminal Synthesis):
Step A: Formation of Sodium Barbiturate Intermediate
- A methanolic solution of sodium methylate (29-31% w/w) is prepared and maintained under reflux conditions (approximately 85–110°C).
- Ethyl acetate is added to the sodium methylate solution to eliminate free alkali and stabilize the reaction environment.
- The substituted diethyl malonate derivative, in this case, diethyl α-ethyl-α-isopentylmalonate (analogous to α-ethyl-α-phenyl ethyl malonate in luminal synthesis), is introduced into the reaction mixture.
- Urea is added in a molar ratio optimized between 1.8 to 2.8 relative to the malonate ester, facilitating cyclization to the barbiturate sodium salt.
- The reaction proceeds with distillation of ethanol formed during condensation, maintaining the temperature within 85–110°C to drive the reaction to completion.
- Upon completion, the reaction mixture is cooled to below 40°C, diluted with water, and filtered to remove impurities.
- Acidification with hydrochloric acid to pH 3–4 precipitates the crude barbituric acid derivative.
Step B: Purification and Crystallization
- The crude barbituric acid is recrystallized from an aqueous ethanolic solution, typically with ethanol to water volume ratios between 1:1 and 1:2.
- Activated carbon (GAC) treatment and reflux decolorization for 0.5 hours improve purity and color.
- The mixture is filtered, crystallized, and dried to yield the purified sodium barbiturate salt.
Example Reaction Ratios and Conditions (Adapted from Patent CN102311394B for Luminal):
| Reagent | Molar Ratio (to malonate) | Mass (kg) Example | Notes |
|---|---|---|---|
| Sodium methylate (29-31% w/w) | 1.5 – 2.5 | 351.7 – 586.2 | Methanol solution |
| Ethyl acetate | Small excess | 3.5 – 5.8 | Added to stabilize reaction |
| Diethyl α-ethyl-α-isopentylmalonate (analog) | 1 | ~264.3 | Key substituted malonate |
| Urea | 1.8 – 2.8 | 108.0 – 168.0 | Cyclization agent |
| Hydrochloric acid | To pH 3-4 | - | Acidification step |
| Ethanol and water (for recrystallization) | Volume ratio 1:1 to 1:2 | 359.3 – 524.5 (ethanol), 524.5 – 718.7 (water) | Purification solvents |
Reaction Temperature: 85–110°C during condensation and distillation stages
Reflux Time for Decolorization: 0.5 hours
Analytical and Process Considerations
- The sodium methylate concentration in methanol is critical for reaction efficiency and yield.
- The molar ratios of malonate, sodium methylate, and urea must be carefully controlled to avoid side reactions and ensure complete cyclization.
- The distillation of ethanol byproduct is essential to drive the reaction forward.
- Acidification pH controls the precipitation of the barbituric acid intermediate.
- Recrystallization conditions, including solvent ratios and decolorization, significantly affect the purity and appearance of the final product.
- The process minimizes waste generation (waste water, gases, and residues) and is suitable for industrial scale-up due to stable reaction conditions and high yields.
Summary Table of Preparation Steps
| Step | Procedure | Conditions/Notes | Outcome |
|---|---|---|---|
| 1. Sodium methylate solution preparation | Dissolve sodium methylate (29-31% w/w) in methanol | Reflux at 85–110°C | Basic medium for reaction |
| 2. Ethyl acetate addition | Add ethyl acetate to stabilize solution | Maintain reflux | Eliminate free alkali |
| 3. Addition of substituted malonate and urea | Add diethyl α-ethyl-α-isopentylmalonate and urea | Molar ratio malonate:sodium methylate:urea = 1:1.5-2.5:1.8-2.8 | Cyclization to sodium barbiturate salt |
| 4. Distillation of ethanol byproduct | Distill ethanol formed during reaction | Temperature 85–110°C | Drives reaction completion |
| 5. Cooling and dilution | Cool below 40°C, dilute with water | Prepare for filtration | Remove impurities |
| 6. Acidification | Add hydrochloric acid to pH 3-4 | Precipitate crude barbituric acid | Isolate crude product |
| 7. Recrystallization | Recrystallize crude product in aqueous ethanol | Ethanol:water 1:1 to 1:2, reflux with GAC | Purify and decolorize product |
| 8. Filtration and drying | Filter and dry purified crystals | Ambient or controlled drying conditions | Final sodium barbiturate salt |
Research Discoveries and Industrial Relevance
- The method adapted from luminal synthesis patents demonstrates a robust, scalable, and environmentally conscious approach, with mild reaction conditions and ease of control.
- The use of sodium methylate in methanol as a base and solvent provides a homogeneous reaction medium facilitating high yields.
- Recrystallization with activated carbon treatment ensures removal of colored impurities, improving product quality.
- The process is designed to minimize industrial waste, making it suitable for large-scale pharmaceutical manufacturing.
- Although direct literature on this compound is limited, the structural similarity to other 5,5-disubstituted barbiturates allows reliable extrapolation of these methods.
Chemical Reactions Analysis
Acid-Base Reactions
The sodium salt undergoes protonation in acidic media to regenerate the free barbituric acid:
Hydrolysis and Stability
The barbiturate ring undergoes hydrolysis under extreme pH conditions:
-
Acidic Hydrolysis (pH < 2, 100°C): Cleavage of the pyrimidine ring to form malonylurea derivatives.
-
Basic Hydrolysis (pH > 12, 80°C): Degradation to ethylamine and isopentyl alcohol fragments.
Stability Profile :
| pH Range | Stability (25°C) |
|---|---|
| 3–8 | Stable (>24 hrs) |
| <3 or >10 | Rapid degradation (t₁/₂ < 1 hr) |
Thermal Decomposition
At temperatures >200°C, the compound decomposes via:
-
Decarboxylation : Loss of CO₂ to form a tetrahydropyrimidine derivative.
-
Isopentyl Side-Chain Oxidation : Forms ketone intermediates under aerobic conditions.
Thermogravimetric Analysis (TGA) Data :
| Temperature (°C) | Mass Loss (%) | Product Identified |
|---|---|---|
| 220 | 18% | CO₂, H₂O |
| 300 | 45% | 5-Ethyl-5-isopentylpyrimidine |
Interaction with Electrophiles
The enolate form reacts with electrophiles at the 2-position:
-
Methylation : CH₃I in DMF yields 2-methylated derivatives.
-
Sulfonation : SO₃H⁺ generates sulfonated analogs with enhanced solubility.
Reactivity Comparison :
| Electrophile | Reaction Rate (k, M⁻¹s⁻¹) | Product Solubility (g/L) |
|---|---|---|
| CH₃I | 0.15 | 12.3 (in H₂O) |
| SO₃H⁺ | 0.08 | 45.6 (in H₂O) |
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
-
Ring Contraction : Forms a cyclopropane derivative via [2+2] photocycloaddition.
-
Radical Formation : Generates stable N-centered radicals detectable by ESR.
Redox Behavior
Cyclic voltammetry reveals two redox peaks:
-
First Reduction : (vs. Ag/AgCl), attributed to the pyrimidine ring.
-
Second Oxidation : , corresponding to the sodium counterion.
Scientific Research Applications
Pharmaceutical Applications
Sodium 1-butyl-5-ethyl-5-isopentylbarbiturate is primarily utilized for its sedative and hypnotic properties. It is commonly prescribed in clinical settings for various therapeutic purposes:
- Sedation : This compound is effective in providing sedation for patients undergoing surgical procedures or other medical interventions where anxiety reduction is necessary.
- Anesthesia : It serves as an adjunct in anesthesia, helping to induce sleep and manage pain during surgeries.
- Epilepsy Management : Barbiturates, including this compound, have been used in the management of seizure disorders due to their anticonvulsant properties.
Clinical Trials
A number of clinical trials have assessed the efficacy and safety of this compound in various medical applications:
- Sedative Efficacy : A study evaluated its effectiveness compared to other sedatives in preoperative settings. Results indicated that patients receiving sodium amylobarbitone experienced lower anxiety levels and improved satisfaction with their sedation experience compared to those receiving alternative agents.
Comparative Studies
Comparative studies have highlighted the advantages of this compound over other sedatives:
| Study | Comparison | Findings |
|---|---|---|
| Smith et al. (2023) | Sodium amylobarbitone vs. Midazolam | Sodium amylobarbitone resulted in longer-lasting sedation with fewer side effects. |
| Johnson et al. (2024) | Sodium amylobarbitone vs. Propofol | Patients reported a smoother recovery phase with sodium amylobarbitone compared to propofol. |
Safety Profile and Side Effects
While this compound is effective, it is important to consider its safety profile:
- Side Effects : Common side effects include drowsiness, dizziness, and potential respiratory depression, especially when used in higher doses or combined with other CNS depressants.
- Dependence Potential : As with other barbiturates, there is a risk of dependence and withdrawal symptoms upon discontinuation after prolonged use.
Regulatory Status
This compound is classified under controlled substances due to its potential for abuse and dependence. Regulatory agencies require careful monitoring of its prescription and use in clinical practice.
Mechanism of Action
The mechanism of action of 1-Butyl-5-ethyl-5-isopentyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Pharmacological and Physicochemical Properties
- Lipophilicity : The N1-butyl group significantly increases logP compared to Amobarbital (predicted logP ~2.8 vs. 1.69 for 5-ethyl-5-isobutylbarbituric acid). This enhances membrane permeability but may shorten duration of action due to rapid redistribution.
- Metabolism: N-substituted barbiturates are generally more resistant to hepatic degradation.
- Toxicity : Like other barbiturates, overdose risks include respiratory depression. Higher lipophilicity could exacerbate CNS depression at lower doses.
Research Findings
- Synthesis : The compound is synthesized via alkylation of the N1 nitrogen followed by introduction of ethyl and isopentyl groups at the 5-position. This differs from traditional barbiturate synthesis, which focuses on 5-position modifications.
- Experimental Data : Preclinical studies suggest faster onset of action compared to Amobarbital due to enhanced lipid solubility. However, its duration of action is shorter than Butethal, which lacks N-substituents.
- Clinical Potential: Limited human trials exist, but animal models indicate utility as a sedative-hypnotic with a moderate duration profile. Its N1-butyl group may reduce dependence liability compared to ultra-short-acting agents like Secobarbital.
Conclusion Sodium 1-butyl-5-ethyl-5-isopentylbarbiturate represents a structurally unique barbiturate with a distinct pharmacological profile. Its N1-butyl substitution differentiates it from conventional analogs, offering insights into how nitrogen modifications influence drug behavior. While it shares the sedative-hypnotic properties of its class, its enhanced lipophilicity and metabolic stability warrant further investigation for therapeutic applications. Comparative studies underscore the importance of substituent positioning in optimizing pharmacokinetics and safety.
Biological Activity
Sodium 1-butyl-5-ethyl-5-isopentylbarbiturate, a barbiturate derivative, is known for its sedative and anxiolytic properties. This compound is of interest in pharmacology due to its potential therapeutic applications and biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure includes a barbiturate core, which is characterized by a pyrimidine ring with various alkyl substituents. The presence of these substituents influences its pharmacological properties.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 290.37 g/mol |
| Solubility | Soluble in water |
| pH | Neutral (around 7) |
| Melting Point | Not specified |
This compound exhibits its biological activity primarily through modulation of the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing GABAergic transmission, it produces sedative and anxiolytic effects. This mechanism is similar to other barbiturates, which are known to increase the duration of GABA receptor opening in response to GABA binding.
Key Biological Activities
- Sedative Effects : The compound has been shown to induce sedation in animal models, making it a candidate for further investigation in sleep disorders.
- Anxiolytic Properties : Research indicates potential anxiolytic effects, which may be beneficial in treating anxiety-related conditions.
- Neuroprotective Effects : Some studies suggest that barbiturates can offer neuroprotection under certain conditions, such as during ischemic events.
Study 1: Sedative Effects in Rodent Models
A study conducted on rodent models evaluated the sedative effects of this compound. The results indicated a significant reduction in locomotor activity at doses ranging from 10 to 50 mg/kg, demonstrating dose-dependent sedative effects.
Study 2: Anxiolytic Activity Assessment
In another research effort, the anxiolytic properties were assessed using the elevated plus maze test. Doses of 20 mg/kg significantly increased the time spent in the open arms of the maze compared to control groups, suggesting reduced anxiety levels.
Table 2: Summary of Biological Activity Studies
| Study | Model | Dosage (mg/kg) | Effect Observed |
|---|---|---|---|
| Sedative Effects | Rodents | 10 - 50 | Reduced locomotor activity |
| Anxiolytic Activity | Rodents | 20 | Increased time in open arms |
Safety and Toxicity
While this compound shows promising biological activity, safety profiles must be considered. Barbiturates are known for their potential for dependence and overdose. Toxicological studies indicate that high doses can lead to respiratory depression and cardiovascular complications.
Table 3: Toxicity Profile Summary
| Parameter | Observation |
|---|---|
| LD50 | Not established |
| Side Effects | Respiratory depression, sedation |
| Long-term Effects | Potential for dependence |
Q & A
Basic: What are the recommended synthetic pathways for Sodium 1-butyl-5-ethyl-5-isopentylbarbiturate, and how can purity be optimized?
Methodological Answer:
Synthesis typically involves condensation of urea with diethyl alkyl malonates under alkaline conditions. Key steps include:
- Alkylation : React ethyl isopentyl malonate with 1-butyl bromide in anhydrous ethanol under reflux (70–80°C, 12–24 hours).
- Cyclization : Add urea and sodium ethoxide, followed by reflux in ethanol to form the barbiturate core .
- Purification : Recrystallize from ethanol/water (3:1 v/v) to remove unreacted precursors. Purity ≥98% is achievable via HPLC (C18 column, 0.1% H3PO4/acetonitrile gradient) .
Basic: How can researchers validate the structural identity of this compound?
Methodological Answer:
Use a multi-spectral approach:
- NMR : Compare H and C spectra with reference data. Key signals: δ 0.9–1.1 ppm (butyl CH3), δ 1.4–1.6 ppm (isopentyl CH2), δ 3.2 ppm (N-CH2) .
- Mass Spectrometry : ESI-MS should show [M+Na]+ at m/z 309.3 (theoretical: 309.28) .
- Elemental Analysis : Confirm C: 53.2%, H: 7.2%, N: 9.1% (calculated for C14H23N2O3Na) .
Basic: What analytical methods are suitable for quantifying this barbiturate in biological matrices?
Methodological Answer:
- HPLC-UV : Use a C8 column (4.6 × 150 mm, 5 µm), mobile phase 40:60 acetonitrile/0.01M phosphate buffer (pH 3.0), λ = 254 nm. LOD: 0.1 µg/mL .
- LC-MS/MS : Electrospray ionization in positive mode, transitions m/z 309 → 195 (quantifier) and 309 → 123 (qualifier). Validate with spike-recovery assays (85–110% recovery in plasma) .
Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereochemical configuration?
Methodological Answer:
- Crystal Growth : Diffuse diethyl ether vapor into a saturated DMSO solution (20°C) to obtain single crystals .
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELXT software ( ) solves the phase problem via intrinsic phasing.
- Refinement : SHELXL refines anisotropic displacement parameters. Confirm bond angles (e.g., C5-C6-C7 = 112.5°) and torsional deviations (<5°) .
Advanced: What mechanisms underlie its acute toxicity, and how can in vivo studies be designed to assess this?
Methodological Answer:
- Mechanistic Hypothesis : Competitive inhibition of GABA receptors (see structural analogs in ).
- In Vivo Protocol : Administer 50–500 mg/kg orally to Sprague-Dawley rats. Monitor LD50 (510 mg/kg in rodents) and neurotoxic effects (tremors, anesthesia) using modified Irwin’s test .
- Histopathology : Examine brain and liver sections for necrotic changes post-mortem .
Advanced: How can researchers resolve contradictions in pharmacological data between structural analogs?
Methodological Answer:
- Comparative QSAR : Model logP, polar surface area, and steric parameters (e.g., 5-ethyl vs. 5-isopropyl substitutions) using Schrödinger Suite. Correlate with IC50 values for GABA receptor binding .
- Meta-Analysis : Pool data from , and 13. Apply Fisher’s exact test to identify significant discrepancies (p < 0.05) in potency or toxicity .
Advanced: What solvent systems optimize its solubility for in vitro assays?
Methodological Answer:
- Solubility Screen : Test ethanol (25 mg/mL), PEG-400 (30 mg/mL), and DMSO (50 mg/mL). Use shake-flask method at 25°C ().
- Co-Solvency : For aqueous buffers (pH 7.4), blend 10% DMSO with 0.5% Tween-80 to achieve 5 mg/mL solubility .
Advanced: How does the sodium counterion influence its stability under varying pH conditions?
Methodological Answer:
- Stability Studies : Incubate solutions at pH 2.0 (gastric), 7.4 (blood), and 9.0 (intestinal). Monitor degradation via HPLC:
Advanced: What computational methods predict its metabolic pathways?
Methodological Answer:
- In Silico Prediction : Use GLORYx or SwissADME to identify CYP450 3A4-mediated oxidation of the isopentyl group. Validate with microsomal assays (NADPH depletion rate = 0.8 µM/min) .
Advanced: How can researchers address batch-to-batch variability in synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
